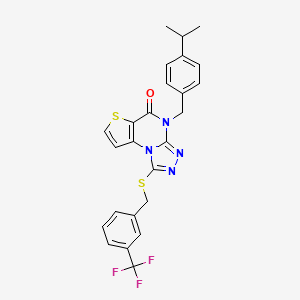

![molecular formula C18H20N2O B2849447 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 433699-96-8](/img/structure/B2849447.png)

1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

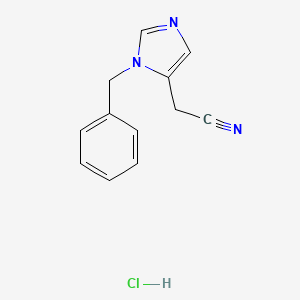

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been a topic of interest due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .Molecular Structure Analysis

The crystal structure of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Scientific Research Applications

Nanoparticle Applications

This compound could potentially be used in the creation of functionalized silica nanoparticles . These nanoparticles have been found to have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Herbicidal Applications

The compound could be used in the synthesis of herbicidal ionic liquids . These ionic liquids have shown significant potential in agriculture, particularly in the control of weeds .

Antitumor Activity

A chloro-substituted analog of the compound has shown pronounced antitumor activity . This suggests that the compound itself could potentially be used in the development of new cancer treatments .

Antimicrobial Activity

Thiourea derivatives of the compound have demonstrated significant antimicrobial activity . This suggests potential applications in the development of new antibacterial and antifungal agents .

Synthesis of New Molecules

The compound could be used in the synthesis of new molecules for various applications . For example, it could be used in the creation of new pharmaceuticals, plant protection products, and antibiotics .

Environmental Remediation

The compound could potentially be used in environmental remediation applications . For example, it could be used in the treatment of wastewater or in the removal of pollutants from the environment .

Mechanism of Action

The mechanism of action of imidazoles can vary depending on the specific compound and its application. For example, imidazole-based compounds have been found to exhibit a variety of pharmacological properties, such as antibacterial, antifungal, anticancer, anti-inflammatory, antihistaminic, antitubercular, antihypertensive, antiviral, antineuropathic, anti-obesity, antiparasitic and have possible applications in pathology and diagnostics .

Safety and Hazards

Future Directions

The future directions in the field of imidazole research are vast and promising. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Furthermore, imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets .

properties

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFCOJCZIFTRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)